molecular formula C18H15NO4 B2888757 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 924827-50-9

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No. B2888757
CAS RN: 924827-50-9
M. Wt: 309.321
InChI Key: FVLIGPQAXGQYBX-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, also known as MBOC, is a synthetic compound that has been widely used in scientific research. This molecule has a unique chemical structure that makes it an important tool for studying various biological processes.

Mechanism of Action

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid inhibits the activity of PTP1B by binding to its active site and blocking its catalytic activity. This inhibition leads to an increase in insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in diabetic patients.
Biochemical and Physiological Effects:
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in various tissues, which may have potential therapeutic implications for the treatment of other diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. It has a high potency and selectivity for PTP1B, which makes it an ideal compound for studying this enzyme. However, 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its potential therapeutic applications. One direction is to explore the use of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid as a potential treatment for diabetes and other metabolic disorders. Another direction is to investigate the role of PTP1B in other biological processes and diseases, such as cancer and neurodegenerative disorders. Additionally, future studies could focus on developing more potent and selective inhibitors of PTP1B based on the structure of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

Synthesis Methods

The synthesis of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2-methoxyphenyl)-1,3-dioxolane-4-carboxylic acid ethyl ester. The ester is then hydrolyzed to give 2-(2-methoxyphenyl)-1,3-dioxolane-4-carboxylic acid, which is further reacted with ammonium acetate and acetic anhydride to produce 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

Scientific Research Applications

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has been widely used in scientific research as a tool for studying various biological processes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in insulin signaling. This inhibition leads to an increase in insulin sensitivity and has potential therapeutic implications for the treatment of diabetes.

properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]-1-oxoisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-16-9-5-3-7-13(16)11-19-15(18(21)22)10-12-6-2-4-8-14(12)17(19)20/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLIGPQAXGQYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=CC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

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